4-Amino-1-phenothiazin-10-yl-butan-1-one
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Description
4-Amino-1-phenothiazin-10-yl-butan-1-one, also known as APTB, is a biochemical used for proteomics research . Its molecular formula is C16H16N2OS•HCl and it has a molecular weight of 320.84 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not provided in the search results .Scientific Research Applications
Biological Activities and Applications
Recent Progress in Phenothiazines : Research has identified over fifty new phenothiazine derivatives exhibiting significant biological activities, such as antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial properties. These activities result from the interaction of phenothiazines with biological systems, including cell lines, bacteria, viruses, and parasites, through mechanisms like pharmacophoric substituent interaction, π-π interactions, and lipophilic characteristics enabling biological membrane penetration (Pluta, Morak-Młodawska, & Jeleń, 2011).
1,4-Benzothiazines as a Scaffold : The 1,4-Benzothiazine scaffold, integral to anti-psychotic drugs like phenothiazines, shows versatility in biological activity. Synthetic chemists have developed various 1,4-Benzothiazine analogues demonstrating activities through multiple mechanisms, highlighting its potential in regulating various types of cancer (Rai, Singh, Raj, & Saha, 2017).
Non-psychiatric Effects of Phenothiazines : Beyond their antipsychotic use, phenothiazines exhibit antimicrobial, antiprionic, anticancerous activities. Understanding their broad biological functions could lead to clinical applications for phenothiazines beyond their traditional psychiatric use (Gangopadhyay & Karmakar, 2010).
Properties
IUPAC Name |
4-amino-1-phenothiazin-10-ylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c17-11-5-10-16(19)18-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)18/h1-4,6-9H,5,10-11,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOXKMKFXILXJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365724 |
Source
|
Record name | 4-Amino-1-phenothiazin-10-yl-butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435342-13-5 |
Source
|
Record name | 4-Amino-1-phenothiazin-10-yl-butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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